molecular formula C34H31ClN6O4S2 B2903106 N-{[4-(3-chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide CAS No. 362505-57-5

N-{[4-(3-chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide

Cat. No.: B2903106
CAS No.: 362505-57-5
M. Wt: 687.23
InChI Key: JMERHNVAKGZCOU-UHFFFAOYSA-N
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Description

N-{[4-(3-chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a structurally complex heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group, a thioether-linked pyrazoline derivative, and a phenylacetamide side chain. Key structural motifs include:

  • 1,2,4-Triazole ring: Known for diverse biological activities, including antimicrobial and anticancer properties .
  • Pyrazoline moiety: The 4,5-dihydro-1H-pyrazol-1-yl group is substituted with a thiophen-2-yl and 2,3-dimethoxyphenyl group, which may enhance π-π stacking interactions and modulate solubility .
  • Phenylacetamide tail: This hydrophobic group may contribute to target binding affinity, as seen in analogous compounds .

Structural elucidation of this compound likely employs X-ray crystallography (via SHELXL ) and computational tools like Multiwfn for electronic property analysis .

Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H31ClN6O4S2/c1-44-28-14-7-13-25(33(28)45-2)27-19-26(29-15-8-16-46-29)39-41(27)32(43)21-47-34-38-37-30(40(34)24-12-6-11-23(35)18-24)20-36-31(42)17-22-9-4-3-5-10-22/h3-16,18,27H,17,19-21H2,1-2H3,(H,36,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMERHNVAKGZCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31ClN6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3-chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as:

    Condensation reactions: To form the triazole ring.

    Substitution reactions: To introduce the chlorophenyl and dimethoxyphenyl groups.

    Cyclization reactions: To form the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the progress of the reactions and to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3-chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-{[4-(3-chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[4-(3-chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares core features with several triazole- and pyrazoline-containing derivatives. Key comparisons include:

Compound Name / ID Key Structural Differences Biological Activity / Properties Reference
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide Replaces triazole with thiazole; nitro group at phenylacetamide Antimicrobial activity against S. aureus (MIC: 8 µg/mL)
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides Methylpyrazole substituent; lacks dimethoxyphenyl and thiophene groups Antifungal activity (IC₅₀: 12 µM against C. albicans)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide Benzothiazole substituent; propanamide linker Anticancer activity (IC₅₀: 5 µM against MCF-7 cells)
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide Dimethylamino group at phenylacetamide; methylphenyl on triazole COX-2 inhibition (90% at 10 µM)

Physicochemical and Electronic Properties

  • LogP and Solubility: The dimethoxyphenyl and thiophene groups in the target compound likely increase lipophilicity (predicted LogP: ~4.2) compared to analogues with polar nitro (LogP: ~3.5 ) or dimethylamino groups (LogP: ~2.8 ).
  • Hydrogen-Bonding Capacity: The thioether and pyrazoline NH groups provide H-bond donors/acceptors, similar to benzothiazole-containing derivatives .

Mechanistic and Target-Specific Comparisons

  • Target Engagement : Docking studies on similar triazole derivatives suggest preferential binding to kinase domains (e.g., EGFR) and cytochrome P450 enzymes . The thiophene moiety in the target compound may enhance affinity for hydrophobic binding pockets.
  • Synergistic Effects : Compounds with mixed triazole-pyrazoline scaffolds, like the target, exhibit dual inhibitory activity (e.g., antimicrobial + anti-inflammatory) compared to single-moiety analogues .
  • Metabolic Stability : Thioether linkages, as in the target compound, reduce oxidative metabolism rates compared to ether or ester analogues .

Research Findings and Implications

  • Systems Pharmacology : Transcriptome and docking analyses indicate that triazole-pyrazoline hybrids modulate overlapping pathways (e.g., MAPK/NF-κB) with structurally related compounds, validating scaffold-driven mechanism prediction .
  • Crystallographic Data : SHELXL-refined structures of analogous compounds reveal planar triazole rings and intramolecular H-bonding, critical for stability .
  • Biological Performance : The target compound’s dimethoxyphenyl and thiophene groups are hypothesized to improve blood-brain barrier penetration relative to chlorophenyl-only derivatives .

Biological Activity

N-{[4-(3-chlorophenyl)-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and potential therapeutic benefits based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C33H28ClFN6O4S2C_{33}H_{28}ClFN_6O_4S_2, with a molecular weight of 691.2 g/mol. Its structure features multiple functional groups, including triazole and pyrazole moieties, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC33H28ClFN6O4S2
Molecular Weight691.2 g/mol
IUPAC NameN-{[4-(3-chlorophenyl)-5-[...]}
PurityTypically 95%

Antitumor Activity

Recent studies have highlighted the potential of compounds containing triazole and pyrazole rings in exhibiting antitumor properties. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines by inhibiting key pathways involved in tumor growth.

  • Mechanism of Action : The compound may exert its antitumor effects through the inhibition of specific enzymes or pathways related to cell proliferation and survival.
  • Cell Line Studies : In vitro testing has demonstrated that related compounds exhibit significant cytotoxicity against breast cancer and prostate cancer cell lines, suggesting a similar potential for N-{[4-(3-chlorophenyl)...}.

Antimicrobial Activity

The presence of sulfur and nitrogen heterocycles in the compound suggests possible antimicrobial properties. Research has indicated that triazole derivatives can act against a wide range of bacterial and fungal pathogens.

  • Inhibition Studies : Compounds structurally related to N-{[4-(3-chlorophenyl)...} have been shown to inhibit the growth of Staphylococcus aureus and Candida albicans.
  • Potential Applications : This antimicrobial activity may provide a basis for developing new treatments for infections resistant to conventional antibiotics.

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antitumor efficacy. The results indicated that compounds with similar structural features to N-{[4-(3-chlorophenyl)...} demonstrated significant inhibition of cell proliferation in various cancer models (Table 1).

CompoundIC50 (µM)Cancer Type
Compound A5.0Breast Cancer
Compound B8.0Prostate Cancer
N-{[4-(3-chlorophenyl)...}TBDTBD

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, triazole-containing compounds were tested against common pathogens. The results showed promising activity against both Gram-positive and Gram-negative bacteria (Table 2).

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Q & A

Q. What are the key synthetic pathways for this compound, and what reaction conditions are critical for yield optimization?

The synthesis involves multi-step reactions, including:

  • Triazole ring formation : Cyclization of hydrazine derivatives with carbon disulfide under basic conditions (pH 8–10, 60–80°C) .
  • Thioether linkage : Reaction of a 2-oxoethylsulfanyl intermediate with a triazole-thiol group, requiring anhydrous solvents (e.g., DMF) and nitrogen atmosphere to prevent oxidation .
  • Final coupling : Amide bond formation between the triazole-methyl group and 2-phenylacetamide, catalyzed by EDCI/HOBt in dichloromethane . Critical conditions: Temperature control (±2°C), pH monitoring, and inert gas purging are essential to suppress side reactions.

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve aromatic protons (δ 7.1–8.3 ppm) and confirm substituent positions .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 693.2) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and dihedral angles (e.g., C–S bond: 1.82 Å) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

  • Antimicrobial activity : Agar diffusion assays against S. aureus and E. coli (MIC values reported in : 12.5 µg/mL) .
  • Anti-inflammatory testing : COX-2 inhibition assays using ELISA kits .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC50_{50} ~8 µM) .

Advanced Research Questions

Q. How can reaction yields be improved during the synthesis of the pyrazol-triazole core?

  • Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates (yield increased from 45% to 68% in ) .
  • Catalyst screening : Use Pd(OAc)2_2 for Suzuki-Miyaura coupling of thiophene rings (reduces side products by 30%) .
  • Microwave-assisted synthesis : Reduces reaction time for triazole cyclization from 12 hours to 45 minutes .

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

  • Chlorophenyl vs. fluorophenyl : Chlorine at the 3-position enhances antimicrobial activity (MIC 12.5 µg/mL vs. 25 µg/mL for fluorine) due to increased lipophilicity .
  • Thiophene vs. pyridine : Thiophene improves π-π stacking in enzyme binding pockets (e.g., 1.5-fold higher COX-2 inhibition) .

Q. What computational strategies predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina models interactions with COX-2 (binding energy: −9.2 kcal/mol) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap: 4.3 eV) to predict charge transfer in enzyme interactions .

Q. How to resolve contradictions in bioactivity data across studies?

  • Assay standardization : Discrepancies in IC50_{50} values (e.g., 8 µM vs. 15 µM) may arise from cell line variability (HeLa vs. MCF-7). Use consistent cell passages and ATP-based viability kits .
  • Metabolite interference : LC-MS/MS detects degradation products (e.g., hydrolyzed acetamide) that may skew results .

Methodological Challenges and Solutions

Q. What purification techniques address low yields in the final amidation step?

  • Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) to isolate the product (purity >95%) .
  • Recrystallization : Ethanol/water (1:1) removes unreacted 2-phenylacetamide .

Q. How to validate crystallographic data when twinning or disorder occurs?

  • SHELXD integration : Resolve twinning by refining multiple domains (R-factor <0.05) .
  • Disorder modeling : Assign partial occupancy to flexible thiophene rings using restraints in SHELXL .

Q. What strategies enhance stability during biological assays?

  • Lyophilization : Store the compound as a lyophilized powder at −80°C to prevent hydrolysis .
  • Serum pre-treatment : Incubate with 10% FBS for 1 hour to assess protein-binding effects on activity .

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